molecular formula C9H9NO4 B562472 N-Acetyl Mesalazine-d3 CAS No. 93968-79-7

N-Acetyl Mesalazine-d3

Cat. No. B562472
CAS RN: 93968-79-7
M. Wt: 198.192
InChI Key: GEFDRROBUCULOD-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl Mesalazine-d3 (NAM-d3) is a synthetic compound that has been developed for use in scientific research. It is an analogue of mesalazine, a drug used to treat inflammatory bowel diseases, and is used as a tool in the study of the drug’s mechanism of action. NAM-d3 is a very versatile compound, with a range of applications in laboratory experiments.

Mechanism of Action

Target of Action

N-Acetyl Mesalazine-d3, also known as 5-aminosalicylic acid (5-ASA), is an aminosalicylate drug used to treat mild to moderate active ulcerative colitis and also to maintain remission once achieved . It is an anti-inflammatory agent, structurally related to the salicylates and non-steroidal anti-inflammatory drugs like acetylsalicylic acid .

Mode of Action

The mode of action of N-Acetyl Mesalazine-d3 involves its interaction with its targets in the body. It is metabolized both pre-systemically by the intestinal mucosa and systemically in the liver to N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA) principally by NAT-1 . Some acetylation also occurs through the action of colonic bacteria . In the anti-oxidant activity of SSZ, the phenoxyl group of 5-ASA acts as an electron (or H-atom) donor .

Biochemical Pathways

The biochemical pathways affected by N-Acetyl Mesalazine-d3 are primarily related to its anti-inflammatory and anti-oxidant properties. It has been shown to inhibit the β-catenin signalling pathway acting through the upregulation of μ-protocadherin gene in colo-rectal cancer cells .

Pharmacokinetics

The pharmacokinetic properties of N-Acetyl Mesalazine-d3 have been studied in healthy subjects. After receiving mesalazine enema (1 g/100 mL) once daily for 7 consecutive days, the mean maximum plasma concentration (Cmax), area under plasma drug concentration-time curve from time 0 to the last measurable plasma concentration time point (AUC0-t) and elimination half-life (t1/2) of mesalazine were found to be 1007.64 (369.00) ng/mL, 9608.59 (3533.08) h·ng/mL and 3.33 (1.99) h, respectively .

Result of Action

The result of the action of N-Acetyl Mesalazine-d3 is primarily the reduction of inflammation in conditions such as ulcerative colitis. It has also been associated with a decrease in inflammatory activity and subsequently potentially reducing the risk of colorectal cancer in conditions like ulcerative colitis .

properties

IUPAC Name

2-hydroxy-5-[(2,2,2-trideuterioacetyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-5(11)10-6-2-3-8(12)7(4-6)9(13)14/h2-4,12H,1H3,(H,10,11)(H,13,14)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFDRROBUCULOD-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NC1=CC(=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675516
Record name 5-[(~2~H_3_)Ethanoylamino]-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

93968-79-7
Record name 5-[(~2~H_3_)Ethanoylamino]-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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